molecular formula C21H21N5O3 B2448004 N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-29-8

N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2448004
CAS RN: 946360-29-8
M. Wt: 391.431
InChI Key: UAJJQLPEZGQNSD-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoles . Triazoles are a group of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole-3-carboxamides, has been achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The process involves the efficient synthesis of amides directly from esters and amines under mild, neutral conditions with the liberation of alcohol as a by-product . This reaction proceeds in toluene under microwave conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . In order to compare the experimental and theoretical compatibility, the DFT and HF modeling technique was also used .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . A series of energetic compounds were derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups .

Scientific Research Applications

Antifungal Applications

Triazine and tetrazine derivatives have been identified as remarkably antifungal . They could be used in the development of new antifungal drugs.

Anticancer Applications

These compounds have shown significant activity against different tumor cell lines . They could be potential therapeutic candidates for cancer treatment.

Antiviral Applications

Triazine and tetrazine derivatives have been found to possess antiviral properties . They could be used in the development of antiviral drugs.

Cardiotonic Applications

These compounds have been identified as cardiotonic . They could be used in the treatment of heart diseases.

Anti-HIV Applications

Triazine and tetrazine derivatives have been found to possess anti-HIV properties . They could be used in the development of drugs for HIV treatment.

Analgesic Applications

These compounds have shown analgesic activity . They could be used in the development of pain relief medications.

Anti-protozoal Applications

Triazine and tetrazine derivatives have been found to possess anti-protozoal properties . They could be used in the development of drugs for the treatment of protozoal infections.

High Energy Materials (HEMs) Research

Triazine and tetrazine derivatives have been used in the synthesis of stable and better-performing compounds for high energy materials (HEMs) research .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities exhibited by triazole compounds , it would be interesting to investigate the potential applications of this compound in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. It is known that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, antiinflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .

Mode of Action

It is known that 1,2,4-triazine derivatives interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . For example, some 1,2,4-triazine derivatives have been reported to possess antifungal, anti-HIV, anticancer, antiinflammatory, analgesic antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, antiparasitic, activities .

Biochemical Pathways

It is known that 1,2,4-triazine derivatives can affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle .

Result of Action

It is known that 1,2,4-triazine derivatives can have a variety of effects at the molecular and cellular level, leading to a broad spectrum of biological activities .

Action Environment

It is known that environmental factors can have a significant impact on the action, efficacy, and stability of many compounds .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-17-9-5-6-15(14-17)10-11-22-19(27)18-20(28)26-13-12-25(21(26)24-23-18)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJQLPEZGQNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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